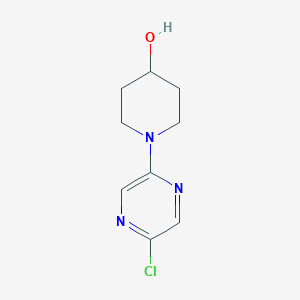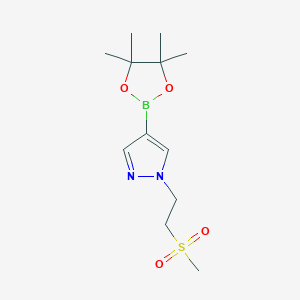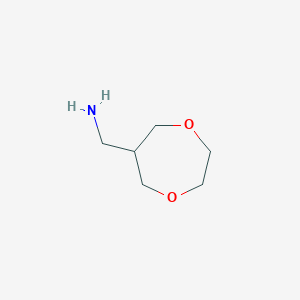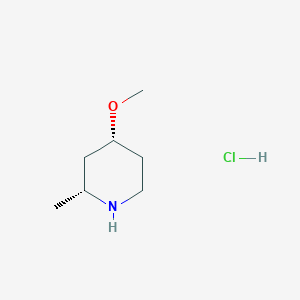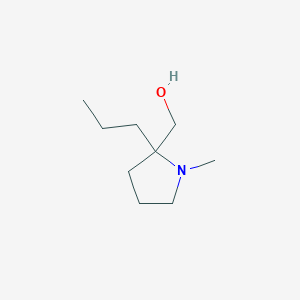
(1-甲基-2-丙基吡咯啉-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is an organic compound with the molecular formula C9H19NO . It has a molecular weight of 157.26 . The compound appears as a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is 1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and melting point were not available in the sources I found.科学研究应用
合成和化学应用
合成技术
该化合物是通过环磺酰胺前体的双还原合成的,这些前体是通过立体选择性的分子内 Heck 反应制备的。这种方法代表了一种构建分子的有效方式,其中芳基磺酰基团既充当 N-保护基又充当芳基给体 (Evans, 2007)。
不对称自催化
它已被用作手性催化剂,在有机锌试剂对各种醛的对映选择性加成中产生具有高对映选择性过量的二级醇。这展示了它在不对称自催化中的作用 (Soai & Shibata, 1997)。
甲醇相关应用
甲醇作为原料
甲醇可以从(1-甲基-2-丙基吡咯啉-2-基)甲醇中衍生,是一种有价值的化合物,用于合成醋酸、甲基叔丁基醚、二甲醚和甲胺。它作为清洁燃料和减少 CO2 排放的潜在方法的作用也很突出 (Dalena et al., 2018)。
催化应用
甲醇已被用于胺的催化 N-甲基化和硝基芳烃的转移氢化,展示了它在有机合成中的多功能性 (Sarki et al., 2021)。
安全和危害
属性
IUPAC Name |
(1-methyl-2-propylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXKVOELDHLID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)


![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)
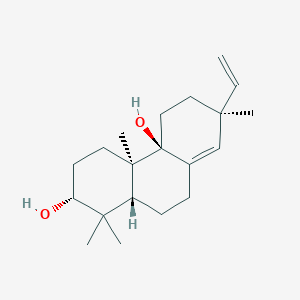
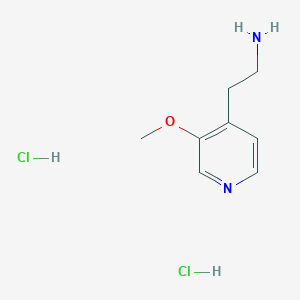
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)
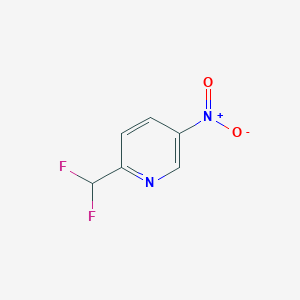
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
